1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-4-phenylbutane-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-4-phenylbutane-1,4-dione is a complex organic compound featuring a thiazepane ring with a thiophene substituent and a phenylbutane-dione moiety
Preparation Methods
The synthesis of 1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-4-phenylbutane-1,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable dithiol and an amine.
Introduction of the Thiophene Group: The thiophene group is introduced via a substitution reaction, often using thiophene-2-carboxylic acid or its derivatives.
Attachment of the Phenylbutane-dione Moiety: This step involves a condensation reaction between the thiazepane intermediate and a phenylbutane-dione derivative under acidic or basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-4-phenylbutane-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced thiazepane derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the thiophene or phenylbutane-dione moieties, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control (e.g., reflux conditions).
Scientific Research Applications
1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-4-phenylbutane-1,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a drug candidate, particularly in the treatment of cancer and neurodegenerative diseases due to its ability to inhibit specific enzymes and pathways.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-4-phenylbutane-1,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Specific pathways involved include those related to cell proliferation and apoptosis, making it a potential candidate for anti-cancer therapies.
Comparison with Similar Compounds
1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-4-phenylbutane-1,4-dione can be compared with similar compounds such as:
1,4-Thiazepane Derivatives: These compounds share the thiazepane ring structure but differ in their substituents, affecting their chemical reactivity and biological activity.
Thiophene-Containing Compounds: Compounds with thiophene rings are known for their electronic properties and are used in various applications, including organic electronics and pharmaceuticals.
Phenylbutane-dione Derivatives: These compounds are studied for their potential as intermediates in organic synthesis and their biological activities.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
1-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)-4-phenylbutane-1,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S2/c21-16(15-5-2-1-3-6-15)8-9-19(22)20-11-10-18(17-7-4-13-25-17)26(23,24)14-12-20/h1-7,13,18H,8-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMCITKQKPGROH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)CCC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.